Regiochemical Differentiation: N-1 Azetidinyl Linkage vs. C-Linked Isomers in Kinase Scaffold Recognition
The target compound features a nitrogen-linked azetidine (N-1 to pyrimidine C-4), which creates a distinct hydrogen-bond acceptor profile compared to the carbon-linked isomer 3-(pyrimidin-4-yl)azetidin-3-ol (CAS 1542591-82-1) [2]. In related 4,6-diaminopyrimidine kinase scaffolds, this N-linkage directly determines the orientation of the azetidine ring relative to the hinge region of the kinase ATP-binding site [1]. While direct head-to-head kinase inhibition data are absent in the public domain for these specific comparator pairs, class-level SAR studies show that pyrimidine C-4 heteroatom substitution is a key driver of JAK/TYK2 inhibition selectivity [3].
| Evidence Dimension | Regiochemical topology and H-bonding geometry |
|---|---|
| Target Compound Data | N-1 azetidinyl-4-aminopyrimidine (H-bond donors: 2; acceptors: 5; TPSA: 75.3 Ų; XLogP3: -0.5) [1][2] |
| Comparator Or Baseline | 3-(Pyrimidin-4-yl)azetidin-3-ol (CAS 1542591-82-1): C-3 azetidinyl-4-pyrimidine (MF: C7H9N3O; H-bond donors: 1; acceptors: 4; MW: 151.17 g/mol) [2] |
| Quantified Difference | The target compound provides an additional hydrogen bond donor (amine) and higher TPSA (+? Ų), which can significantly alter kinase hinge-binding contacts. The specific IC50 shift cannot be quantified without target-specific assays. |
| Conditions | Computed molecular descriptors; kinase ATP-binding site geometry (inferred from JAK/TYK2 and PDE4 crystal structures) |
Why This Matters
The N-1 linkage and 4-amino group create a unique pharmacophore for ATP-competitive kinase inhibition that is not replicated by C-linked azetidine isomers, making the target compound a distinct chemical tool for probing hinge-region interactions.
- [1] LIVIVO Search Results. (2007). Dual M3 antagonists-PDE4 inhibitors: Synthesis and SAR of 4,6-diaminopyrimidine derivatives. (Abstract accessed via LIVIVO). View Source
- [2] PubChem. (n.d.). Compound Summaries for CID 66801465 and 1542591-82-1 (3-(pyrimidin-4-yl)azetidin-3-ol). National Center for Biotechnology Information. View Source
- [3] Aerie Pharmaceuticals, Inc. (2022). Azetidinyl Pyrimidines and Uses Thereof. U.S. Patent Application No. 20240002392. View Source
